Benperidol-d5

Description

Overview of Deuterium (B1214612) Isotope Effects in Pharmaceutical Sciences

The substitution of hydrogen with its heavier isotope, deuterium, can lead to significant changes in the physicochemical properties of a molecule, a phenomenon known as the deuterium isotope effect. researchgate.netwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unam.mx This increased bond strength can slow down the rate of chemical reactions that involve the cleavage of this bond, a principle referred to as the kinetic isotope effect (KIE). researchgate.net

In pharmaceutical sciences, the KIE is particularly relevant to drug metabolism. nih.gov Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP) family, which often involves the breaking of C-H bonds. nih.gov By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolism at that site can be reduced. nih.gov This can lead to several potential benefits, including:

Improved Pharmacokinetic Profile: A slower rate of metabolism can result in a longer drug half-life, potentially allowing for less frequent dosing. wikipedia.orgnih.gov

Reduced Formation of Unwanted Metabolites: Deuteration can prevent the formation of reactive or toxic metabolites, thereby improving the safety profile of a drug. nih.gov

The application of deuterium in drug discovery has evolved from being a tool for mechanistic studies to an integral part of designing new chemical entities with improved pharmacological properties. wikipedia.orgnih.gov

Benperidol-d5: A Focus on the Chemical Compound

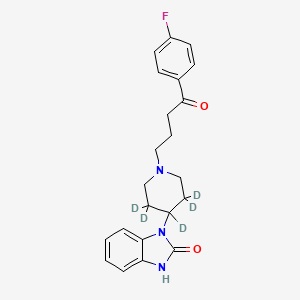

This compound is the deuterated analog of Benperidol (B1668002), a potent butyrophenone (B1668137) antipsychotic. medchemexpress.comnih.gov In this compound, five hydrogen atoms have been replaced by deuterium atoms. clearsynth.com This specific isotopic labeling makes it a valuable tool in various research applications, particularly in analytical and metabolic studies of Benperidol.

Chemical Identity and Properties of this compound

The chemical properties of this compound are largely similar to those of its non-deuterated counterpart, Benperidol. However, the presence of deuterium atoms results in a higher molecular weight.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-[1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; 1-(1-[4-(p-Fluorophenyl)-4-oxobutyl]piperidin-4-yl)-2-benzimidazolinone-d5; 1-[1-[3-(p-Fluorobenzoyl)propyl]-4-piperidyl]-2-benzimidazolinone-d5 clearsynth.com |

| Chemical Formula | C₂₂H₁₉D₅FN₃O₂ clearsynth.com |

| Molecular Weight | 386.47 g/mol clearsynth.com |

| Parent Compound | Benperidol nih.gov |

| Parent Compound Molecular Formula | C₂₂H₂₄FN₃O₂ nih.gov |

| Parent Compound Molecular Weight | 381.451 g·mol⁻¹ wikipedia.org |

Synthesis and Manufacturing of this compound

The synthesis of this compound involves the introduction of deuterium atoms into the Benperidol molecule. While specific proprietary synthesis methods may vary between manufacturers, the general approach involves using deuterated starting materials or reagents in the synthetic pathway that leads to the final compound. The positions of the deuterium atoms are strategically chosen to be at sites that are not easily exchanged with hydrogen atoms under normal physiological conditions, ensuring the stability of the label.

Analytical Applications of this compound

The primary application of this compound is as an internal standard for the quantitative analysis of Benperidol in biological matrices such as plasma, serum, and tissue samples. nih.gov

Role in Mass Spectrometry-Based Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, an internal standard is essential to correct for variations in sample preparation and instrument response. outsourcedpharma.comnih.gov this compound is an ideal internal standard for Benperidol analysis because its chemical and physical properties are nearly identical to the analyte, meaning it behaves similarly during extraction, chromatography, and ionization. unam.mx However, its increased mass allows it to be distinguished from the non-deuterated Benperidol by the mass spectrometer. outsourcedpharma.com This co-elution and differential detection lead to highly accurate and precise quantification of Benperidol levels.

Use in Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common than its use in mass spectrometry, deuterated compounds like this compound can also be utilized in Nuclear Magnetic Resonance (NMR) spectroscopy studies. researchgate.net In ¹H NMR, the absence of signals from the deuterated positions can help in the assignment of signals from the remaining protons in the molecule. researchgate.net Furthermore, ²H NMR can be used to directly observe the deuterated positions, providing specific structural information. The combination of NMR and mass spectrometry offers a powerful approach for the comprehensive characterization of pharmaceutical compounds and their metabolites. outsourcedpharma.comcopernicus.orgnih.gov

Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies

This compound is a critical tool in understanding the pharmacokinetic profile of Benperidol. sri.comcurrentseparations.com

Investigating Metabolic Pathways of Benperidol

By administering a mixture of Benperidol and this compound, researchers can use mass spectrometry to identify metabolites of Benperidol. The metabolites will appear as doublets in the mass spectrum, with a mass difference corresponding to the number of deuterium atoms retained. This "isotope signature" allows for the confident identification of drug-related material in complex biological samples.

Elucidating Pharmacokinetic Properties

Pharmacokinetics describes how a drug moves through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). primescholars.comhistorymedjournal.com Accurate measurement of drug concentration in biological fluids over time is fundamental to determining key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. currentseparations.comnih.gov The use of this compound as an internal standard in bioanalytical methods ensures the reliability of the concentration data used to derive these parameters for Benperidol. Benperidol itself is known to be a potent dopamine (B1211576) D2 receptor antagonist. wikipedia.orgwikipedia.org It has a high first-pass effect and is readily absorbed. nih.gov Studies on the pharmacokinetics of Benperidol have determined its elimination half-life to be around 5 to 6 hours after intravenous administration. nih.gov

Research Findings and Applications

The use of deuterated standards like this compound is a well-established practice in preclinical and clinical drug development. Research relying on such standards contributes to a thorough understanding of a drug's disposition in the body. This knowledge is essential for establishing safe and effective dosing regimens. While specific research findings detailing the use of this compound are often embedded within broader pharmacokinetic or metabolic studies of Benperidol, its role is implicit in the generation of high-quality data that underpins our understanding of this antipsychotic agent.

Structure

3D Structure

Properties

Molecular Formula |

C22H24FN3O2 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

3-[3,3,4,5,5-pentadeuterio-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i11D2,12D2,18D |

InChI Key |

FEBOTPHFXYHVPL-RCOSHLFASA-N |

Isomeric SMILES |

[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(=O)C4=CC=C(C=C4)F)[2H] |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Advanced Analytical Methodologies Utilizing Benperidol D5 As a Research Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.gov In the analysis of pharmaceuticals like benperidol (B1668002), LC-MS/MS is the preferred method due to its ability to detect low concentrations in complex biological matrices. nih.gov

Development and Validation of Bioanalytical Methods for Benperidol Quantification

The development of a robust bioanalytical method is essential for accurately measuring drug concentrations in biological fluids. This process involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection. Benperidol-d5 is instrumental in this process as an internal standard (IS).

Method validation is performed to ensure the reliability and reproducibility of the analytical method, adhering to guidelines from regulatory bodies like the European Medicines Agency (EMA). nih.govuantwerpen.be Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. nih.gov For instance, a typical LC-MS/MS method for antipsychotics would demonstrate linearity over a specific concentration range (e.g., sub-therapeutic to toxic levels), with a high correlation coefficient (r² > 0.99). nih.gov Precision and accuracy are assessed at multiple quality control (QC) concentrations, with acceptance criteria typically set at ±15% (or ±20% for the lower limit of quantification). uantwerpen.bemdpi.com

Table 1: Representative Validation Parameters for Antipsychotic Quantification by LC-MS/MS

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 | Excellent linearity observed across calibration range. nih.gov |

| Intra-day and Inter-day Precision (%CV) | < 15% | Imprecision was below 12% at all QC levels. nih.gov |

| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% of nominal value | Inaccuracy was below 12% at all QC levels. nih.gov |

| Lower Limit of Quantification (LLOQ) | Sufficiently low for intended application | LLOQ was sensitive enough for sub-therapeutic levels. nih.gov |

| Extraction Recovery | Consistent, precise, and reproducible | Mean recoveries ranged from 82.75% to 100.96%. nih.gov |

Role of this compound as an Internal Standard in Complex Biological Matrices

The primary role of this compound in LC-MS/MS analysis is to serve as an internal standard to correct for variations during the analytical process. Biological matrices such as plasma, serum, and urine are incredibly complex and can significantly impact the accuracy of quantification. kcasbio.com

One of the most significant challenges in LC-MS/MS is the "matrix effect," where co-eluting endogenous components from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. kcasbio.com Because this compound is chemically identical to benperidol, it experiences the same matrix effects. researchgate.net By comparing the peak area ratio of the analyte to the internal standard, these effects can be effectively normalized, ensuring the data's reliability. kcasbio.com

Furthermore, this compound compensates for variability in sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, and for fluctuations in instrument performance, including injection volume and mass spectrometer response. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard and is recommended by regulatory agencies for bioanalytical methods. kcasbio.com

Characterization of Chromatographic Behavior of Deuterated Analogs

Ideally, a deuterated internal standard should co-elute perfectly with its non-labeled counterpart. However, a phenomenon known as the "deuterium isotope effect" can sometimes lead to a slight chromatographic separation between the two compounds. oup.comresearchgate.net This effect arises because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. researchgate.net

In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less retentive and may elute marginally earlier than their protiated analogs. researchgate.netresearchgate.net This is because the deuterated form can be slightly less lipophilic. While this separation is usually minimal, it is a critical factor to consider during method development. oup.com If the analyte and its deuterated standard elute at slightly different times, they may be exposed to different co-eluting matrix components, which could lead to differential matrix effects and compromise the accuracy of quantification. researchgate.netnih.gov Therefore, chromatographic conditions must be optimized to minimize this separation and ensure that both compounds experience the same analytical environment. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of drugs in biological samples. While many antipsychotics are not sufficiently volatile for direct GC analysis, derivatization can be employed to make them suitable for this method. oup.com

In GC-MS, as in LC-MS/MS, a deuterated internal standard like this compound is crucial for accurate quantification. It serves to correct for variability in the derivatization process, injection volume, and system performance. nih.govresearchgate.net The use of an isotopic analog is particularly important in GC-MS to account for potential analyte loss during sample preparation and to ensure the robustness of the analysis. researchgate.net

One potential issue in GC-MS is the cross-contribution of ions between the analyte and the internal standard, especially if the mass difference is small. nih.gov Careful selection of monitoring ions is necessary to ensure that the signal for the analyte is not affected by the signal from the internal standard, and vice versa. researchgate.net Additionally, similar to LC, a chromatographic isotope effect can occur in GC, where the deuterated compound may have a slightly shorter retention time than the non-deuterated analyte. nih.govnih.gov This must be managed by the chromatographic conditions to ensure accurate integration and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) with Specialized Detection Techniques

While LC-MS/MS is highly sensitive and selective, High-Performance Liquid Chromatography (HPLC) with more conventional detectors, such as Ultraviolet (UV) or Diode-Array Detection (DAD), remains a valuable tool in pharmaceutical analysis. nih.gov For routine clinical monitoring or in settings where mass spectrometers are not available, HPLC-UV offers a robust and cost-effective alternative. nih.goveuropeanpharmaceuticalreview.com

Methods have been developed for the simultaneous quantification of multiple antipsychotic drugs in plasma using HPLC-UV. nih.govnih.gov These methods require thorough sample clean-up to minimize interference from endogenous plasma components. bohrium.com In an HPLC-UV method, this compound cannot be distinguished from benperidol by the detector. However, it can still be used during method development to determine retention times and to assess the efficiency and consistency of sample extraction procedures. A different, structurally related compound that is chromatographically resolved from the analytes of interest would typically be used as the internal standard for quantification in the final validated method. nih.govbohrium.com

Table 2: Performance of a Typical HPLC-UV Method for Antipsychotic Analysis

| Parameter | Example Finding | Reference |

|---|---|---|

| Linearity Range | 2.0–500.0 ng/ml | nih.gov |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/ml | nih.gov |

| Intra-day Precision (%CV) | < 4.98% | nih.gov |

| Inter-day Precision (%CV) | < 5.98% | nih.gov |

| Recovery | > 74.8% | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuteration Studies (Focus on Methodological Aspects)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and is particularly important in the context of deuterated compounds like this compound. The primary methodological application of NMR is to verify the successful incorporation of deuterium (B1214612) atoms into the molecular structure and to determine their specific location and the degree of enrichment. rsc.org

Both ¹H (proton) NMR and ²H (deuterium) NMR can be used for this purpose. wiley.com In a ¹H NMR spectrum, the replacement of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding proton signal. studymind.co.uk This allows for the precise identification of the site of deuteration.

Conversely, ²H NMR directly detects the deuterium nuclei. This provides a clean spectrum without signals from the abundant protons in the molecule, allowing for direct observation and quantification of the deuterated positions. Advanced two-dimensional NMR techniques, such as ²H-¹H correlation spectroscopy, can be used to definitively confirm the location of deuterium labels, even in complex molecules where signals may overlap in one-dimensional spectra. cdnsciencepub.com This quality control step is critical to ensure the identity and purity of this compound before it is used as an internal standard in quantitative bioanalysis.

Investigation of Isotopic Effects and Metabolic Pathways of Benperidol Using Deuterated Analogs

In Vitro Metabolic Stability Studies Employing Benperidol-d5

In vitro models are crucial early in drug development for predicting a compound's metabolic fate in the body. if-pan.krakow.pllongdom.org The use of deuterated analogs like this compound in these systems provides valuable insights into metabolic pathways and the potential for pharmacokinetic improvements. nih.gov

Microsomal and Hepatocyte Stability Assessments

Liver microsomes and hepatocytes are the primary in vitro tools for assessing metabolic stability. wuxiapptec.commdpi.com Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs. longdom.orglitfl.com Hepatocytes, on the other hand, offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes and their necessary cofactors. if-pan.krakow.pl

When a compound like this compound is incubated with liver microsomes or hepatocytes, its rate of disappearance over time is measured to determine its metabolic stability. if-pan.krakow.plwuxiapptec.com This is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl A longer half-life for this compound compared to its non-deuterated counterpart would suggest that the sites of deuteration are key metabolic "hot spots." The deuterium-carbon bond is stronger than the protium-carbon bond, leading to a slower rate of metabolic cleavage, an observation known as the kinetic isotope effect (KIE). nih.gov

Table 1: Illustrative Data for Microsomal Stability Assessment

| Compound | Incubation Time (min) | Percent Remaining | In Vitro t½ (min) |

| Benperidol (B1668002) | 0 | 100 | 25 |

| 15 | 65 | ||

| 30 | 42 | ||

| 60 | 18 | ||

| This compound | 0 | 100 | 45 |

| 15 | 80 | ||

| 30 | 63 | ||

| 60 | 40 |

This is a hypothetical data table for illustrative purposes.

Identification of Deuteration-Induced Metabolic Shifts and Switches

Deuteration at a primary site of metabolism can sometimes divert biotransformation to alternative pathways, a phenomenon known as metabolic switching or shunting. nih.govjuniperpublishers.comgoogleapis.com This can lead to a different profile of metabolites, which may have altered pharmacological activity or toxicity. juniperpublishers.comgoogleapis.com

Evaluation of Enzyme Kinetics in the Presence of Deuterium (B1214612)

The introduction of deuterium can influence the kinetic parameters of the enzymes responsible for metabolism. nih.gov Key parameters such as the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum velocity (Vmax), which indicates the maximum rate of the reaction, can be determined. if-pan.krakow.pl

Comparing the Km and Vmax values for the metabolism of Benperidol and this compound can provide a quantitative measure of the KIE. A significant increase in the Km or a decrease in the Vmax for this compound would confirm that C-H bond cleavage is a rate-determining step in its metabolism. juniperpublishers.com These kinetic studies are essential for predicting how deuteration might affect the drug's behavior at different concentrations in the body. nih.gov

Preclinical Pharmacokinetic Research Utilizing this compound as a Tracer

Following in vitro characterization, preclinical studies in animal models are essential to understand how a drug behaves in a whole organism. This compound can be used as a stable isotope tracer in these studies to differentiate it from the non-deuterated form and to precisely track its pharmacokinetic profile. nih.govmdpi.com

Determination of Elimination Kinetics in Preclinical Models

In preclinical models, the elimination half-life (t½), clearance (CL), and volume of distribution (Vd) of this compound can be determined and compared to those of Benperidol. nih.gov A longer elimination half-life and lower clearance for this compound would be consistent with the in vitro findings of increased metabolic stability. nih.gov These studies provide crucial data for predicting human pharmacokinetics and designing appropriate dosing regimens. mmv.org

Table 2: Hypothetical Preclinical Pharmacokinetic Parameters

| Compound | Elimination Half-life (t½) (h) | Clearance (CL) (L/h/kg) |

| Benperidol | 5.8 | 0.50 |

| This compound | 9.2 | 0.31 |

This is a hypothetical data table based on general principles and data for the parent compound. nih.gov

Elucidation of Metabolic Clearance Mechanisms and Pathways

The use of this compound as a tracer allows for a detailed investigation of its metabolic clearance pathways in vivo. nih.govmdpi.com By analyzing plasma, urine, and feces for this compound and its metabolites, researchers can construct a comprehensive picture of how the drug is absorbed, distributed, metabolized, and excreted.

Mechanistic Insights into Cytochrome P450-Mediated Metabolism via Deuteration

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a powerful technique employed in medicinal chemistry and pharmacology to investigate the metabolic fate of drug compounds. This approach, centered on the kinetic isotope effect (KIE), provides profound mechanistic insights into complex enzymatic processes, such as those mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govlibretexts.org For a compound like benperidol, a butyrophenone (B1668137) antipsychotic, whose metabolic pathways are not entirely clarified, the use of a deuterated analog like this compound is instrumental in elucidating its biotransformation. uni-regensburg.de

Benperidol is metabolized in the liver, primarily by CYP enzymes, which are responsible for the clearance of a vast number of pharmaceuticals. nih.govrroij.com Studies suggest that CYP3A4, a major human drug-metabolizing enzyme, is significantly involved in the metabolism of benperidol. uni-regensburg.demdpi.com The core principle behind using this compound lies in the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to be cleaved by an enzyme. drugbank.comselvita.com

When a C-H bond is broken during the rate-determining step of a metabolic reaction, substituting that hydrogen with deuterium will slow the reaction rate. nih.gov This phenomenon, the KIE, can be quantified by comparing the metabolic rates (kH/kD) of the non-deuterated (protio) drug and its deuterated version. nih.gov A significant KIE value (typically >1.5) provides strong evidence that C-H bond cleavage at the deuterated site is a critical, rate-limiting part of the metabolic pathway. nih.govnih.gov

Detailed Research Findings

Research utilizing this compound focuses on identifying the specific sites on the molecule that are susceptible to CYP450-mediated oxidation. By observing a reduction in the rate of metabolism for the deuterated analog compared to the parent compound in vitro (e.g., using human liver microsomes), researchers can pinpoint the primary locations of metabolic attack.

For instance, if deuteration is applied to the piperidine (B6355638) ring of benperidol, and this results in a significantly lower rate of metabolite formation, it strongly implies that this part of the molecule is a primary target for CYP3A4. Furthermore, deuteration can reveal alternative or secondary metabolic pathways through a process known as "metabolic switching". googleapis.com If the primary, most rapid metabolic pathway is slowed by a C-D bond, the CYP enzyme may metabolize the compound at other, previously minor sites. This would result in a different proportion of metabolites for this compound compared to benperidol.

The following tables represent the type of data generated from in vitro studies with human liver microsomes to investigate these mechanisms.

Table 1: Illustrative Comparison of Intrinsic Clearance and Kinetic Isotope Effect

This table illustrates how the intrinsic clearance (CLint), a measure of the inherent metabolic capacity of an enzyme for a compound, would be expected to change upon deuteration at a primary metabolic site.

| Compound | Enzyme System | CLint (µL/min/mg protein) | KIE on CLint (kH/kD) |

| Benperidol | Human Liver Microsomes | 120 | \multirow{2}{}{2.5} |

| This compound | Human Liver Microsomes | 48 | |

| Benperidol | Recombinant CYP3A4 | 155 | \multirow{2}{}{2.8} |

| This compound | Recombinant CYP3A4 | 55 |

Note: Data are representative examples to illustrate the scientific principles of a kinetic isotope effect study.

Table 2: Illustrative Metabolite Profile Demonstrating Metabolic Switching

This table shows a hypothetical shift in the relative abundance of metabolites resulting from the deuteration of Benperidol, indicating that a primary metabolic route has been slowed, allowing secondary routes to become more prominent.

| Compound | Metabolite | Metabolic Reaction | Relative Percentage of Total Metabolites |

| Benperidol | M1 | Hydroxylation of Piperidine Ring | 65% |

| M2 | N-dealkylation | 20% | |

| M3 | Aromatic Hydroxylation | 10% | |

| Other | 5% | ||

| This compound | M1 | Hydroxylation of Piperidine Ring | 30% |

| (Deuterated at Piperidine Ring) | M2 | N-dealkylation | 45% |

| M3 | Aromatic Hydroxylation | 20% | |

| Other | 5% |

Note: Data are representative examples to illustrate the concept of metabolic switching. M1, M2, and M3 are hypothetical metabolite designations.

By analyzing such data, researchers can construct a detailed map of benperidol's metabolic pathways. The use of this compound provides unequivocal evidence for which C-H bonds are broken, identifies the rate-limiting steps in the biotransformation process, and offers crucial mechanistic insights into the interaction between the drug and the active site of the metabolizing CYP450 enzymes.

Application of Benperidol D5 in Preclinical Pharmacological Research

In Vitro Receptor Binding Assays and Isotopic Influence on Ligand-Receptor Interactions

In vitro receptor binding assays are fundamental in pharmacological research to determine the affinity of a compound for various receptors. wikipedia.org Benperidol (B1668002), the non-deuterated parent compound, is a butyrophenone (B1668137) antipsychotic known for its high affinity and selectivity for the dopamine (B1211576) D2 receptor. wikipedia.orgnih.gov It is considered one of the most potent neuroleptics in terms of D2 receptor blockade. nih.govncats.io

Detailed research findings have established the binding profile of benperidol at several key receptors. These studies, typically employing radioligand displacement assays, provide inhibition constant (Ki) values that quantify the affinity of the drug for a receptor. guidetopharmacology.orgneiglobal.com A lower Ki value indicates a higher binding affinity.

The established receptor binding affinities for the non-deuterated compound, Benperidol, are summarized in the table below.

Table 1: In Vitro Receptor Binding Affinities of Benperidol

| Receptor | Ki (nM) | Action | Reference(s) |

|---|---|---|---|

| Dopamine D2 | 0.027 | Antagonist | wikipedia.org |

| Dopamine D4 | 0.066 | Antagonist | wikipedia.org |

| Dopamine D3 | 0.290 | Antagonist | ucsd.eduucsd.edu |

| Serotonin 5-HT2A | 3.75 | Antagonist | wikipedia.org |

Benperidol demonstrates exceptionally high affinity for the D2 receptor, with a Ki value of 0.027 nM, and also binds with high affinity to the D4 receptor (Ki = 0.066 nM). wikipedia.org Its affinity for the 5-HT2A receptor is weaker in comparison. wikipedia.org This high selectivity for the D2 receptor is a distinguishing feature among antipsychotic drugs. wikipedia.org

When considering Benperidol-d5, the isotopic substitution of five hydrogen atoms with deuterium (B1214612) is not expected to significantly alter its in vitro receptor binding affinities. Receptor binding is an equilibrium process, and the small increase in mass due to deuteration generally does not impact the thermodynamic properties that govern ligand-receptor interactions. nih.gov While there can be minor changes in bond lengths and vibrational energies, these are typically not substantial enough to cause a significant shift in the equilibrium constant (and thus the Ki value) of binding. nih.gov Therefore, the receptor binding profile of this compound is presumed to be very similar to that of its non-deuterated counterpart. The primary utility of this compound in these assays is as a stable, isotopically labeled internal standard for mass spectrometry-based quantification, allowing for more accurate and precise measurements of the non-deuterated analyte.

Mechanistic Studies of Deuterium Substitution on Biochemical Processes (Preclinical Focus)

The primary mechanistic impact of deuterium substitution in a drug molecule like benperidol lies in its effect on metabolic pathways, a phenomenon known as the kinetic isotope effect (KIE). nih.govresearchgate.net The C-D bond is stronger and more stable than the C-H bond. researchgate.net Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-determining step will proceed more slowly when a deuterium atom is present at that position.

In the preclinical setting, this principle is exploited to study and modulate a drug's pharmacokinetic profile. Benperidol is known to undergo extensive first-pass metabolism. wikipedia.org By strategically placing deuterium atoms at sites susceptible to metabolic oxidation, the rate of metabolism can be reduced. This can lead to several observable effects in preclinical studies:

Increased Half-life: Slower metabolism typically results in a longer elimination half-life of the drug.

Altered Metabolite Profile: Deuteration can lead to "metabolic switching," where the enzymatic breakdown of the molecule is redirected to other, non-deuterated positions. snmjournals.org This can result in a different proportion of various metabolites compared to the non-deuterated drug.

While specific preclinical studies detailing the altered biochemical processing of this compound are not widely available in public literature, the general principles of deuteration in drug design are well-established. For instance, studies on other deuterated drugs have demonstrated these effects. The first FDA-approved deuterated drug, deutetrabenazine, exhibits a superior pharmacokinetic profile compared to its non-deuterated version, allowing for lower and less frequent dosing. The table below illustrates the theoretical impact of deuteration on the pharmacokinetic parameters of a drug like benperidol.

Table 2: Theoretical Impact of Deuteration on Pharmacokinetic Parameters (Preclinical)

| Pharmacokinetic Parameter | Expected Change with Deuteration | Mechanistic Rationale |

|---|---|---|

| Rate of Metabolism | Decrease | Kinetic Isotope Effect (stronger C-D bond) |

| Plasma Half-life (t1/2) | Increase | Slower metabolic clearance |

| Systemic Exposure (AUC) | Increase | Reduced first-pass metabolism and clearance |

In preclinical research, this compound can be used alongside benperidol in comparative studies to precisely quantify these differences in metabolism and pharmacokinetics. Such studies are crucial for understanding how isotopic substitution can be used to optimize a drug's properties, potentially leading to improved therapeutic profiles.

Quality Control and Reference Material Standards in Pharmaceutical Research

Benperidol-d5 as a Certified Reference Material in Analytical Chemistry

This compound is the deuterated form of Benperidol (B1668002), where five hydrogen atoms have been replaced by deuterium (B1214612) atoms. clearsynth.com This isotopic labeling results in a compound with a higher molecular weight than the parent drug, Benperidol, but with nearly identical chemical and physical properties. medchemexpress.com This characteristic is crucial for its use as an internal standard, particularly in mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). lcms.cznih.govojp.gov

As a Certified Reference Material (CRM), this compound is produced under stringent manufacturing procedures and is accompanied by a Certificate of Analysis (COA). lgcstandards.comaxios-research.comenamine.net This documentation provides traceability and confirms its identity, purity, and concentration, which are essential for its role in quantitative analysis. scribd.comlgcstandards.com The use of a CRM like this compound is a requirement for laboratories accredited under standards such as ISO 17025. lgcstandards.com

The primary application of this compound in analytical chemistry is as an internal standard. medchemexpress.comijper.org In quantitative assays, a known amount of the internal standard is added to samples. Because this compound behaves almost identically to the non-labeled Benperidol throughout sample preparation and analysis, it can be used to correct for variations in extraction recovery and matrix effects, which can suppress or enhance the instrument's signal. ojp.govfrontiersin.org This ensures that the measurement of the parent drug is accurate and reproducible. ijper.org

Table 1: Chemical Properties of Benperidol and its Deuterated Analog This table provides a comparison of the molecular formulas and weights for Benperidol and its deuterated form, this compound. Note that Benperidol-d4 is also a common deuterated form.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Benperidol | C₂₂H₂₄FN₃O₂ | 381.45 | 2062-84-2 |

| This compound | C₂₂H₁₉D₅FN₃O₂ | 386.47 | Not Available |

| Benperidol-d4 | C₂₂H₂₀D₄FN₃O₂ | 385.48 | 2062-84-2 (unlabeled) |

Source: clearsynth.comaxios-research.comaxios-research.comnist.govsigmaaldrich.com

Role in Analytical Method Validation and Quality Assurance Protocols

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netnml.gov.npeuropa.eu It is a critical component of Good Manufacturing Practices (GMP) and quality assurance in the pharmaceutical industry. who.intsu.edu.ye this compound plays a significant role in the validation of analytical methods developed for the quantification of Benperidol in various biological matrices, such as plasma. lcms.czijper.org

During method validation, parameters such as accuracy, precision, selectivity, linearity, and robustness are assessed. europa.eu The use of a stable isotope-labeled internal standard like this compound is highly recommended, especially for LC-MS/MS methods, to ensure the reliability of the results. ijper.orgfrontiersin.org

Key contributions of this compound in method validation include:

Accuracy and Precision: By compensating for sample-to-sample variability during preparation and analysis, this compound helps to achieve high levels of accuracy (closeness to the true value) and precision (repeatability). ijper.orgresearchgate.net

Selectivity: In complex matrices like plasma, co-eluting substances can interfere with the analyte signal. ojp.gov Because the mass spectrometer can distinguish between the mass of Benperidol and the heavier this compound, it ensures that the detected signal is specific to the analyte of interest. nih.govojp.gov

Robustness: The method's robustness, or its capacity to remain unaffected by small variations in method parameters, is enhanced by the use of a co-eluting internal standard that experiences the same variations as the analyte. ijper.org

Within a quality assurance (QA) framework, which encompasses all measures to ensure that pharmaceutical products are of the quality required for their intended use, this compound as a CRM supports data integrity. who.intwho.int Its use in routine QC testing ensures that the analytical methods are performing as expected and that the results are consistently reliable. researchgate.netaxios-research.com

Standardization of Impurity Profiling and Metabolite Identification

The identification and quantification of impurities and metabolites are crucial for ensuring the safety and quality of a drug product. enamine.neteuropa.eu Regulatory bodies require that impurities above certain thresholds be identified, quantified, and qualified. researchgate.neteuropa.eu Similarly, understanding the metabolic fate of a drug is a key part of its development. nih.gov

This compound is instrumental in the standardization of these analytical tasks. In impurity profiling, reference standards for known impurities are used for identification and quantification. enamine.netpharmaffiliates.com When analyzing for these impurities, this compound can serve as an internal standard to ensure accurate quantification, especially at the low levels at which impurities are often present. chromatographyonline.com This allows for consistent monitoring of the impurity profile across different batches of the drug product. europa.eu

In metabolite identification and quantification studies, stable isotope-labeled standards are essential. medchemexpress.com Pharmacokinetic studies often measure the concentration of the parent drug and its metabolites over time. nih.gov For example, a study on the pharmacokinetics of benperidol noted that the concentrations of its reduced metabolite were very low, highlighting the need for sensitive and accurate analytical methods. nih.gov Using this compound as an internal standard in LC-MS/MS assays allows for the precise quantification of Benperidol and its metabolites, even at these low concentrations, by correcting for analytical variability. lcms.czfrontiersin.org This ensures that data from pharmacokinetic and metabolic studies are reliable and meet regulatory standards. ijper.org

Emerging Trends and Future Perspectives in Deuterated Pharmaceutical Research

Advancements in Precision Deuteration Technologies

The ability to introduce deuterium (B1214612) into a molecule is fundamental to harnessing its benefits. Early methods often lacked precision, but recent years have seen remarkable progress in technologies that allow for the selective and efficient deuteration of complex molecules, a critical capability for pharmaceutical development. snnu.edu.cnresearchgate.net

A significant area of advancement is in late-stage functionalization (LSF). LSF refers to the modification of a complex molecule, such as a drug candidate, in the final stages of its synthesis. nih.govacs.org This is highly advantageous as it avoids the need to develop entirely new multi-step syntheses for each deuterated analogue. nih.govacs.org Catalysis, particularly using transition metals like iridium, palladium, and ruthenium, has been pivotal in developing these LSF methods. snnu.edu.cnnih.gov For instance, iridium-based catalysts have been developed for hydrogen isotope exchange (HIE) that can selectively deuterate specific C-H bonds in arenes and heteroarenes, which are common structures in drug molecules. snnu.edu.cnchemrxiv.org Recent research has also demonstrated the use of supported iridium nanoparticles as a novel catalytic system for the regioselective deuteration of arenes, offering complementary site selectivity to existing methods. chemrxiv.orgchemrxiv.org

These advanced catalytic methods offer high chemo- and regioselectivity, meaning they can target specific positions in a molecule without reacting with other functional groups. chemrxiv.orgchemrxiv.org This precision is crucial because the therapeutic benefit of deuteration is often dependent on placing the deuterium atom at the exact site of metabolic vulnerability. nih.gov Researchers have developed methods for the selective deuteration of various organic structures, including alcohols, carboxylic acids, and N-alkyl groups, which are prevalent in pharmaceuticals. researchgate.netresearchgate.netnih.govchemrxiv.org

Below is a table summarizing some modern approaches to precision deuteration:

| Deuteration Technology | Catalyst/Reagent Type | Key Features | Applicable To |

| Hydrogen Isotope Exchange (HIE) | Transition Metals (Ir, Pd, Ru) | High regioselectivity; suitable for late-stage functionalization. snnu.edu.cnnih.gov | Arenes, heteroarenes, alcohols, carboxylic acids. snnu.edu.cnchemrxiv.org |

| Photoredox Catalysis | Light-activated Catalysts | Mild reaction conditions; broad functional group tolerance. unam.mx | Pharmaceutical compounds, halogenated compounds. unam.mx |

| Nanoparticle Catalysis | Supported Iridium Nanoparticles | Selective for para- and meta-C-H bonds; heterogeneous catalyst. chemrxiv.orgchemrxiv.org | Complex arenes and heteroarenes. chemrxiv.orgchemrxiv.org |

| Base-Mediated Deuteration | Strong Base (e.g., KOH) | Metal- and ligand-free; cost-effective. nih.govacs.org | Electronically distinct molecules. nih.govacs.org |

| Organometallic Complexation | Tungsten Complexes | Stepwise, controlled H/D addition; high isotopic purity. researchgate.net | Pyridine-containing structures (precursors to piperidines). researchgate.net |

This table provides a summary of selected modern deuteration technologies and is not exhaustive.

Computational Modeling and Simulation of Deuterium Isotope Effects

Predicting the precise impact of deuteration on a drug's behavior is a significant challenge. alfa-chemistry.com Computational modeling and simulation have become indispensable tools for rational drug design, allowing researchers to forecast the effects of isotopic substitution before undertaking complex and costly synthesis. alfa-chemistry.comnih.gov

These computational approaches operate at the intersection of quantum mechanics and molecular mechanics (QM/MM). nih.govnih.gov QM/MM methods allow for the detailed study of chemical reactions, like bond-breaking in drug metabolism, within the complex environment of an enzyme's active site. nih.gov By simulating the reaction pathway, these models can predict the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.org Accurately predicting the KIE is crucial for identifying which positions on a drug molecule, when deuterated, will most effectively slow metabolism. nih.gov

Advanced simulation techniques can model several key quantum effects:

Zero-Point Energy (ZPE): Quantum mechanics dictates that even at absolute zero, molecules have a minimum vibrational energy. Heavier isotopes like deuterium have a lower ZPE, which contributes to the higher energy required to break a C-D bond compared to a C-H bond. wikipedia.org

Quantum Tunneling: In some reactions, particularly those involving the transfer of light particles like hydrogen, the particle can "tunnel" through the energy barrier rather than going over it. wikipedia.orgacs.org Computational models can estimate the contribution of tunneling to the reaction rate and how it is affected by the increased mass of deuterium. acs.org

Metabolic Switching: If the metabolism at one site is slowed by deuteration, the body's enzymes may begin to metabolize the drug at a different, previously less-favored site. nih.govcdnsciencepub.comosti.gov Molecular docking simulations and metabolic profiling can help predict the likelihood of such metabolic switching, which can have significant consequences for the drug's efficacy and safety. nih.govnih.gov

Hybrid methods, such as the integrated centroid path integral-free energy perturbation and umbrella sampling (PI-FEP/UM), have been developed to provide accurate computations of KIEs for chemical reactions in complex systems like enzymes. nih.govnih.gov These predictive models help guide the synthetic effort, prioritizing the deuterated candidates most likely to succeed. alfa-chemistry.com

| Computational Method | Primary Application in Deuteration Research | Key Insights Provided |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzyme-catalyzed reactions. nih.gov | Potential energy surfaces, transition state geometries. |

| Ensemble-Averaged Variational Transition State Theory (EA-VTST/MT) | Calculating reaction rates and KIEs. nih.gov | Individual contributions of quantum vibrational energy and tunneling. |

| Path Integral Simulations (e.g., PI-FEP/UM) | Accurately computing KIEs. nih.gov | Quantum nuclear effects, free energy changes upon isotopic substitution. |

| Molecular Docking | Predicting drug-enzyme binding. nih.govnih.gov | Binding orientations, identification of potential metabolic sites. |

This table outlines several computational methods and their applications in the study of deuterated compounds.

Broader Applications of Stable Isotope Labeling in Fundamental Biomedical Research

While the development of deuterated drugs like Benperidol-d5 is a key application, the utility of stable isotope labeling (SIL) extends far beyond improving pharmacokinetics. metsol.comnih.gov Incorporating isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into molecules provides a powerful, non-radioactive method to trace, track, and quantify biological processes with high precision. metsol.com

One of the most widespread uses of deuterated compounds, including this compound, is as internal standards for quantitative analysis, particularly in mass spectrometry (MS). clearsynth.comscioninstruments.com In these applications, a known quantity of the deuterated standard is added to a sample. Because the deuterated version is chemically identical to the non-deuterated analyte of interest but has a different mass, it can be distinguished by the mass spectrometer. clearsynth.com This allows for highly accurate quantification of the analyte by correcting for variations in sample preparation and instrument response. clearsynth.com

Beyond their use as analytical standards, deuterated molecules are instrumental in a variety of fundamental research areas:

Mechanistic Studies: Deuterium labeling is a classic tool for elucidating reaction mechanisms. unam.mxnih.govresearchgate.net By observing the KIE, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction.

Metabolomics and Metabolic Flux Analysis: In metabolomics, stable isotopes are used to trace the path of metabolites through complex biochemical networks. silantes.com This allows scientists to map metabolic pathways and understand how they are altered in disease states. metsol.com

Structural Biology: Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), gain immense power from deuterium labeling. aip.orgiucr.orgresearchgate.net Because hydrogen and deuterium scatter neutrons very differently, selectively deuterating parts of a large biomolecular complex (like a protein-DNA assembly) allows researchers to "highlight" specific components and determine their shape and arrangement within the larger structure. iucr.orgnih.govnist.gov

Proteomics: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a widely used technique in quantitative proteomics. While it often uses ¹³C and ¹⁵N, deuterium can also be employed to label proteins, enabling the precise measurement of changes in protein abundance between different cell populations.

Gene Expression Analysis: By incorporating labeled nucleotides into newly synthesized RNA, researchers can quantitatively measure changes in gene expression in response to various stimuli. silantes.com

The versatility of stable isotope labeling, including deuteration, makes it a cornerstone of modern biomedical research, enabling discoveries in drug development, diagnostics, and our fundamental understanding of biology. metsol.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.